molecular formula C13H24ClN B1618086 N-propyl-1-adamantanamine hydrochloride CAS No. 3717-48-4

N-propyl-1-adamantanamine hydrochloride

Cat. No.: B1618086
CAS No.: 3717-48-4
M. Wt: 229.79 g/mol
InChI Key: LXZJGHHZRICFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-1-adamantanamine hydrochloride is a chemical compound with the molecular formula C13H24ClN. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its applications in medicinal chemistry, particularly as an antiviral and antiparkinsonian agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-propyl-1-adamantanamine hydrochloride typically involves the alkylation of 1-adamantanamine with propyl halides in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions: N-propyl-1-adamantanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-propyl-1-adamantanamine hydrochloride involves its interaction with molecular targets such as NMDA receptors and sigma receptors. It acts as an antagonist at NMDA receptors, inhibiting the flow of ions through the receptor channels. This action is believed to contribute to its therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Uniqueness: N-propyl-1-adamantanamine hydrochloride is unique due to its specific propyl substitution, which imparts distinct pharmacological properties compared to other adamantane derivatives. This substitution enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

3717-48-4

Molecular Formula

C13H24ClN

Molecular Weight

229.79 g/mol

IUPAC Name

N-propyladamantan-1-amine;hydrochloride

InChI

InChI=1S/C13H23N.ClH/c1-2-3-14-13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12,14H,2-9H2,1H3;1H

InChI Key

LXZJGHHZRICFMN-UHFFFAOYSA-N

SMILES

CCCNC12CC3CC(C1)CC(C3)C2.Cl

Canonical SMILES

CCCNC12CC3CC(C1)CC(C3)C2.Cl

3717-48-4

Origin of Product

United States

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